4-Oxopentanoic-13C3 Acid

Übersicht

Beschreibung

4-Oxopentanoic-13C3 Acid, also known as levulinic acid-3,4,5-13C3, is a labeled compound used in various scientific research applications. It is a derivative of levulinic acid, where the carbon atoms at positions 3, 4, and 5 are replaced with the carbon-13 isotope. This compound is valuable in studies involving metabolic pathways, as the carbon-13 isotope serves as a tracer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Oxopentanoic-13C3 Acid can be synthesized through the degradation of cellulose or hexoses (such as glucose and fructose) in the presence of dilute hydrochloric or sulfuric acid . The process involves heating the starting materials under controlled conditions to produce levulinic acid, which is then labeled with carbon-13 isotopes at specific positions.

Industrial Production Methods

The industrial production of this compound typically involves a continuous process at high pressures and temperatures. Lignocellulose, an inexpensive starting material, is often used. The levulinic acid is separated from the mineral acid catalyst by extraction and purified by distillation .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxopentanoic-13C3 Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce succinic acid.

Reduction: It can be reduced to form γ-valerolactone.

Substitution: It can undergo substitution reactions to form derivatives like ethyl levulinate.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Substitution: Acid catalysts like sulfuric acid are used for esterification reactions.

Major Products

Succinic acid: Formed through oxidation.

γ-Valerolactone: Formed through reduction.

Ethyl levulinate: Formed through esterification.

Wissenschaftliche Forschungsanwendungen

4-Oxopentanoic-13C3 Acid is used in various scientific research applications, including:

Chemistry: As a precursor for the synthesis of other chemicals and as a tracer in metabolic studies.

Biology: In studies involving metabolic pathways and enzyme activities.

Medicine: As a potential precursor for pharmaceuticals and biodegradable herbicides.

Industry: In the production of plasticizers, additives, and biofuels.

Wirkmechanismus

The mechanism of action of 4-Oxopentanoic-13C3 Acid involves its conversion into various metabolites within biological systems. The labeled carbon atoms allow researchers to trace the metabolic pathways and understand the molecular targets and pathways involved. For example, in the production of aminolevulinic acid, a biodegradable herbicide, the compound undergoes metabolic conversion to protoporphyrin IX, which accumulates in the target cells .

Vergleich Mit ähnlichen Verbindungen

4-Oxopentanoic-13C3 Acid is similar to other keto acids, such as:

Levulinic acid: The non-labeled version of the compound.

α-Ketovaleric acid: Another keto acid with similar properties.

4-Oxovaleric acid: A compound with a similar structure but different labeling.

The uniqueness of this compound lies in its labeled carbon atoms, which make it particularly useful for tracing metabolic pathways and studying enzyme activities in a detailed manner.

Biologische Aktivität

4-Oxopentanoic-13C3 acid, also known as levulinic acid, is an organic compound with the formula C₅H₈O₃. It is a keto acid that plays a significant role in various biological processes, particularly in metabolism. The incorporation of carbon-13 isotopes in its structure allows for advanced studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into its metabolic pathways and interactions within biological systems.

- Chemical Formula: C₅H₈O₃

- Molecular Weight: 116.12 g/mol

- CAS Number: 123-76-2

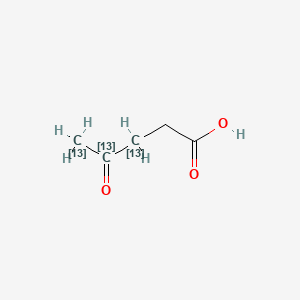

- Structure:

Metabolic Pathways

This compound is primarily involved in the metabolism of carbohydrates and lipids. It serves as a key intermediate in glucose degradation, which is critical for cellular energy production. The compound is also a precursor for the synthesis of ketone bodies, which provide alternative energy sources during periods of low glucose availability.

Key Metabolic Functions:

- Glucose Utilization: By tracing the incorporation of this compound into metabolites, researchers can elucidate pathways of glucose metabolism.

- Ketogenesis Regulation: Understanding how this compound influences ketone body synthesis can inform studies on metabolic disorders and energy regulation.

Synergistic Effects

Research indicates that this compound may exhibit synergistic effects when combined with other compounds. For instance, its interaction with certain alcohols has been shown to enhance the stability and efficacy of fragrances. This suggests potential applications in both the agricultural and pharmaceutical sectors.

Applications in Agriculture

The compound has been studied for its potential as a biodegradable herbicide. Its relatively low toxicity makes it an attractive option for sustainable agricultural practices. The herbicidal properties are particularly effective against specific weed species, providing an environmentally friendly alternative to synthetic herbicides.

Study on Metabolic Tracing

A study utilized NMR spectroscopy to trace the metabolic fate of this compound in cellular models. The findings demonstrated its rapid incorporation into various metabolic pathways, highlighting its importance in energy production and biosynthesis of amino acids.

Herbicide Efficacy Trial

In agricultural trials, the effectiveness of this compound as a herbicide was evaluated against common weed species. Results indicated significant reductions in weed biomass without adversely affecting crop yield, supporting its potential use as a natural herbicide.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Levulinic Acid | Keto Acid | Precursor for biofuels; derived from cellulose |

| Acetic Acid | Carboxylic Acid | Widely used as a preservative |

| Propionic Acid | Carboxylic Acid | Antimicrobial properties; used in food preservation |

| Butyric Acid | Carboxylic Acid | Important for gut health |

The unique keto structure of this compound allows it to participate in specific biochemical reactions that simpler carboxylic acids cannot.

Eigenschaften

IUPAC Name |

4-oxo(3,4,5-13C3)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1+1,2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOXCMJARBKPKM-STGVANJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH2]CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391051-93-6 | |

| Record name | 1391051-93-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.